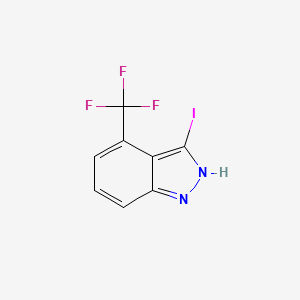

3-Iodo-4-(trifluoromethyl)-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IN2/c9-8(10,11)4-2-1-3-5-6(4)7(12)14-13-5/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNAFBYLDZTQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646704 | |

| Record name | 3-Iodo-4-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-14-9 | |

| Record name | 3-Iodo-4-(trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Iodo 4 Trifluoromethyl 1h Indazole

Precursor Synthesis and Functionalization Routes to the Indazole Core

The primary strategy for constructing the 4-(trifluoromethyl)-1H-indazole scaffold commences with the synthesis of a substituted aniline (B41778) precursor, namely 2-methyl-3-(trifluoromethyl)aniline (B1301044). This intermediate contains the essential arrangement of functional groups—a methyl and an amino group in an ortho orientation—required for the subsequent indazole ring formation, along with the trifluoromethyl group at the desired position.

A common and cost-effective starting material for the synthesis of 2-methyl-3-(trifluoromethyl)aniline is 3-trifluoromethylaniline. A multi-step route has been developed to introduce the required methyl group at the C2 position. This process involves an initial protection of the amino group, followed by a directed ortho-lithiation and subsequent methylation, and finally deprotection to yield the target aniline. dcu.ie

Table 1: Synthetic Routes to 2-Methyl-3-(trifluoromethyl)aniline

| Starting Material | Key Steps | Reagents | Product | Reference(s) |

| 3-Trifluoromethylaniline | 1. Pivaloyl protection2. Directed ortho-lithiation/methylation3. Deprotection | 1. Pivaloyl chloride2. n-Butyllithium, Methyl iodide3. Acid hydrolysis | 2-Methyl-3-(trifluoromethyl)aniline | dcu.ie, |

| 2-Chloro-3-trifluoromethylaniline | 1. Thiolation2. Chlorination3. Hydrogenation | 1. Dimethyl sulfide, N-chlorosuccinimide, Triethylamine2. Sulfonyl chloride3. Hydrogenation catalyst | 2-Methyl-3-(trifluoromethyl)aniline | google.com |

An alternative approach utilizes 2-chloro-3-trifluoromethylaniline as the starting material. google.com This method involves a series of reactions to replace the chlorine atom with a methyl group, ultimately providing the same key precursor. The choice of synthetic route often depends on the availability and cost of the starting materials, as well as scalability for industrial production. google.com

Regiospecific Formation of the Indazole Ring System

With the precursor, 2-methyl-3-(trifluoromethyl)aniline, in hand, the next critical step is the construction of the 1H-indazole ring system. This is typically achieved through cyclization reactions that form the pyrazole (B372694) ring fused to the benzene (B151609) ring.

Cyclization Reactions for 1H-Indazole Scaffold Construction

A widely employed method for the synthesis of 1H-indazoles from ortho-methyl anilines is through diazotization followed by in situ cyclization. This transformation, a variation of the Jacobsen-Hueber reaction, involves the conversion of the amino group of 2-methyl-3-(trifluoromethyl)aniline into a diazonium salt. The diazonium salt then undergoes an intramolecular cyclization, where the diazonium group reacts with the adjacent methyl group to form the pyrazole ring of the indazole system.

Another effective method for constructing the 1H-indazole ring involves the reaction of an ortho-fluorobenzaldehyde with hydrazine (B178648). researchgate.net In the context of synthesizing 4-(trifluoromethyl)-1H-indazole, this would entail the use of 2-fluoro-3-(trifluoromethyl)benzaldehyde (B40959) as the starting material. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution, with the terminal nitrogen of the hydrazine displacing the fluorine atom to effect ring closure. This method offers a direct route to the indazole core, provided the corresponding ortho-fluorobenzaldehyde is accessible.

Heterocycle Annulation Strategies for Indazole Formation

Heterocycle annulation strategies provide alternative pathways to the indazole scaffold. One such approach is the Davis-Beirut reaction, which is a versatile method for the synthesis of 2H-indazoles and indazolones. google.comnih.govnih.gov Although this reaction primarily yields the 2H-indazole regioisomer, these can sometimes be converted to the more thermodynamically stable 1H-indazoles. This strategy typically involves the base-mediated cyclization of N-substituted 2-nitrobenzylamines. While not a direct route to 1H-indazoles, it represents a potential, albeit less direct, synthetic avenue.

Introduction of the Trifluoromethyl Group at the C4 Position

The synthetic strategies discussed predominantly rely on the use of a precursor that already contains the trifluoromethyl group at the desired C4 position of the resulting indazole. This "late-stage functionalization" approach, where the trifluoromethyl group is introduced after the formation of the indazole ring, is generally not favored for the C4 position due to challenges in achieving the desired regioselectivity.

Trifluoromethylation Reagents and Reaction Conditions

The introduction of the trifluoromethyl group is therefore accomplished during the synthesis of the aniline precursor. For instance, in the synthesis of 2-methyl-3-(trifluoromethyl)aniline from 3-trifluoromethylaniline, the trifluoromethyl group is already present on the starting material. dcu.ie Similarly, routes starting from 2-chloro-3-trifluoromethylaniline also begin with a trifluoromethylated benzene derivative. google.com

The synthesis of these trifluoromethylated starting materials often involves harsh reaction conditions, such as the Swarts reaction, which utilizes antimony trifluoride to fluorinate a trichloromethyl group. More modern methods for trifluoromethylation exist, but for the synthesis of the specific precursors required for 3-iodo-4-(trifluoromethyl)-1H-indazole, the use of pre-trifluoromethylated building blocks is the most common strategy.

Stereoelectronic Control in Trifluoromethyl Group Incorporation

The position of the trifluoromethyl group on the final indazole product is dictated by its position on the starting aniline precursor. The directing effects of the substituents on the benzene ring play a crucial role in the synthesis of these precursors. For example, in the synthesis of 2-methyl-3-(trifluoromethyl)aniline from 3-trifluoromethylaniline, the pivaloyl-protected amino group acts as a powerful ortho-directing group in the lithiation step, ensuring the introduction of the methyl group at the C2 position. dcu.ie

The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution and influences the regioselectivity of reactions. This deactivating effect must be considered when planning the synthetic sequence for the precursor.

Following the formation of the 4-(trifluoromethyl)-1H-indazole core, the final step is the introduction of the iodine atom at the C3 position. This is typically achieved through an electrophilic iodination reaction.

Table 2: C3-Iodination of Indazoles

| Substrate | Reagents | Solvent | Product | Reference(s) |

| Indazole | I₂, KOH | DMF | 3-Iodo-1H-indazole | mdpi.com |

| 6-Nitroindazole | I₂, K₂CO₃ | DMF | 3-Iodo-6-nitro-1H-indazole | google.com |

The C3 position of the 1H-indazole ring is susceptible to electrophilic attack. A widely used and effective method for the iodination of indazoles is the use of molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.comgoogle.com The base is believed to deprotonate the indazole, increasing its nucleophilicity and facilitating the reaction with iodine.

Directed Iodination at the C3 Position

The introduction of an iodine atom at the C3 position of the 4-(trifluoromethyl)-1H-indazole core is a pivotal transformation. This is typically achieved through either transition-metal-catalyzed C-H activation or, more commonly, through electrophilic iodination.

While transition-metal-catalyzed C-H functionalization has become a powerful tool for the synthesis of complex indazole derivatives, direct C3-iodination through this method is less common than electrophilic approaches. nih.govnih.govmdpi.comresearchgate.net However, the principles of directed C-H activation offer a potential pathway.

Palladium catalysis, in particular, has been successfully employed for the ortho-C–H iodination of various aromatic compounds using molecular iodine (I₂) as the sole oxidant. nih.gov This approach often relies on a directing group to achieve regioselectivity. For an N-unsubstituted indazole, the pyrazole nitrogen could potentially direct a metal catalyst to the C7 position. Therefore, for a selective C3-iodination, N1-protection of the indazole is likely a prerequisite. A hypothetical transition-metal-catalyzed C3-iodination of N1-protected 4-(trifluoromethyl)-1H-indazole would likely proceed through a C-H activation/metalation step at the C3 position, followed by oxidative addition of iodine.

A notable example of palladium-catalyzed C-H iodination that could be adapted involves the use of a Pd(OAc)₂ catalyst with I₂ as the oxidant. The reaction's success with a range of heterocycles suggests its potential applicability, although its use on a 4-(trifluoromethyl)-1H-indazole substrate has not been explicitly documented. nih.gov

Similarly, rhodium(III) catalysts have been shown to effect the regioselective halogenation of certain heterocycles. thieme-connect.com These reactions can override the inherent electronic reactivity of the substrate due to the directing effect of a functional group. A hypothetical rhodium-catalyzed C3-iodination would likely involve an N-directing group to favor functionalization at the C7 position, again highlighting the need for strategic N1-protection to potentially favor C3 iodination, although this remains an area for further research.

Table 1: Representative Conditions for Transition-Metal-Catalyzed C-H Iodination

| Catalyst System | Iodine Source | Directing Group | Substrate Class | Ref |

| Pd(OAc)₂ / Ligand | I₂ | Weakly Coordinating Amide | Heterocycles | nih.gov |

| [RhCp*Cl₂]₂ | NIS, NBS | Dialkyl Amides | π-Excessive Heterocycles | thieme-connect.com |

Note: This table represents general methodologies that could potentially be adapted for the target molecule.

Electrophilic iodination stands as the most direct and widely reported method for the C3-iodination of indazoles. nih.gov The C3 position of the indazole ring is electronically analogous to the C2 position of pyrrole (B145914) and is susceptible to electrophilic attack, particularly when the indazole nitrogen is deprotonated under basic conditions.

The most common method involves treating the 4-(trifluoromethyl)-1H-indazole precursor with molecular iodine (I₂) in the presence of a strong base. nih.govnih.gov The base, typically potassium hydroxide (KOH), deprotonates the N1-position, increasing the electron density of the heterocyclic ring and activating the C3 position for electrophilic attack by iodine.

An alternative and often milder electrophilic iodinating agent is N-Iodosuccinimide (NIS). nih.gov This reagent can also be used under basic conditions to achieve C3-iodination. In some cases, the choice of solvent can be critical, with polar aprotic solvents like DMF or NMP being commonly employed. nih.gov The reaction generally proceeds rapidly at room temperature. For pyrazoles, which are structurally related to indazoles, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used to mediate iodination with I₂ in a highly regioselective manner, offering another potential avenue for this transformation.

Table 2: Conditions for Electrophilic C3-Iodination of Indazoles

| Reagent(s) | Base | Solvent | Temperature | Typical Yield | Ref |

| I₂ | KOH | DMF | Room Temp. | Good | nih.govnih.gov |

| I₂ | K₂CO₃ | DMF | Room Temp. | Good | rsc.org |

| NIS | KOH | Dichloromethane | Not specified | Good | nih.gov |

| I₂ / CAN | N/A | Acetonitrile | Reflux | High (for pyrazoles) |

Protecting Group Strategies in the Synthesis of this compound and its Precursors

Protecting group strategies are crucial in the multistep synthesis of functionalized indazoles, primarily to control regioselectivity during functionalization. acs.org The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, which can lead to mixtures of isomers during reactions like alkylation or acylation.

In the context of synthesizing this compound, protection of the N1-nitrogen is particularly relevant if subsequent functionalization at the C3-iodo position (e.g., via Suzuki or Heck coupling) is desired. rsc.org Protecting the N1 position prevents side reactions and can improve the solubility and handling of the intermediate.

Common protecting groups for the indazole nitrogen include:

Tetrahydropyranyl (THP): This group is introduced under acidic conditions using 3,4-dihydro-2H-pyran and is stable to a variety of reaction conditions, including those used for Heck coupling. It can be removed with acid. rsc.org

2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is known to regioselectively protect the N2 position under specific conditions. However, it can also be used to protect N1 and is valuable because it can direct lithiation to the C3 position, which is an alternative route to C3-functionalized indazoles. nih.gov

tert-Butoxycarbonyl (Boc): While sometimes used, the Boc group can be labile under certain cross-coupling conditions.

For the primary synthesis of this compound via electrophilic iodination, it is often performed on the unprotected indazole. nih.gov However, if a transition-metal-catalyzed approach were to be developed, N1-protection would likely be essential to prevent chelation-directed functionalization at other positions and to avoid catalyst inhibition.

Chemo- and Regioselectivity Considerations in Multistep Synthesis

The primary challenge in the synthesis of substituted indazoles is controlling regioselectivity, both at the nitrogen and carbon atoms of the ring system.

N1 vs. N2 Selectivity: When functionalizing the indazole nitrogen (e.g., alkylation), a mixture of N1 and N2 isomers is often obtained. rsc.org The ratio of these isomers can be influenced by the choice of base, solvent, and electrophile. For instance, thermodynamic control (e.g., using a strong base like NaH followed by heating) often favors the N1-substituted product, which is generally more stable.

C3 vs. Other Carbon Positions: The inherent reactivity of the indazole ring favors electrophilic substitution at the C3 position. However, under different reaction conditions, such as directed metalation, other positions can be functionalized. For example, without an N1-protecting group, lithiation can occur at C7. The presence of the electron-withdrawing trifluoromethyl group at C4 will further influence the regioselectivity of both electrophilic and nucleophilic attacks on the benzene ring portion of the molecule.

In the synthesis of this compound, the key regioselective step is the iodination itself. The electrophilic iodination methods described in section 1.4.2 are highly regioselective for the C3 position due to the electronic nature of the indazole ring.

Scalable and Sustainable Synthetic Routes for this compound

Developing scalable and sustainable routes is critical for the practical application of this compound in larger-scale chemical production. Key considerations include minimizing the use of hazardous reagents, reducing waste, and employing efficient processes.

Metal-Free Synthesis: The electrophilic iodination using I₂ and a base like KOH is a metal-free reaction, which is advantageous for scalability as it avoids the cost and toxicity associated with transition metals and simplifies purification. nih.govnih.gov A scalable, metal-free synthesis of indazoles from 2-aminophenones has been reported, highlighting the industry's move towards greener alternatives. organic-chemistry.org

Flow Chemistry: Continuous flow chemistry offers significant advantages for scalability, including improved safety, better heat and mass transfer, and enhanced reproducibility. acs.org A general synthesis of substituted indazoles using a flow reactor has been developed, demonstrating the potential for producing multigram quantities of these compounds safely and efficiently. acs.org Adapting the C3-iodination of 4-(trifluoromethyl)-1H-indazole to a flow process could be a key step in developing a truly scalable and sustainable route. This would involve pumping a solution of the indazole precursor, iodine, and a base through a heated reactor coil to achieve rapid and controlled conversion.

A scalable synthesis of N1-alkyl indazoles has been demonstrated on a 100-gram scale, underscoring that with careful process development, these heterocycles can be produced in large quantities. rsc.org Applying similar principles of data-driven process optimization to the synthesis and iodination of 4-(trifluoromethyl)-1H-indazole would be essential for its industrial production.

Mechanistic Investigations of Reactions Involving 3 Iodo 4 Trifluoromethyl 1h Indazole

Reactivity Profile of the 1H-Indazole Nucleus in 3-Iodo-4-(trifluoromethyl)-1H-indazole

The 1H-indazole core is an aromatic heterocyclic system that can undergo reactions common to other heteroaromatic compounds. However, the reactivity of the specific molecule this compound is profoundly dictated by its substituents. The C3-iodo group serves as a highly effective leaving group and a key site for metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to oxidative addition by transition metal catalysts.

Simultaneously, the 4-(trifluoromethyl) group exerts a strong deactivating effect on the benzene (B151609) ring portion of the indazole nucleus. As one of the most powerful electron-withdrawing groups, the -CF3 substituent significantly reduces the electron density of the aromatic system, primarily through a strong inductive effect. vaia.comnih.gov This deactivation makes the carbocyclic ring less susceptible to electrophilic aromatic substitution at the C5, C6, and C7 positions. The combination of these two groups renders the molecule a versatile building block, where functionalization is directed primarily at the C3 position via cross-coupling chemistry.

Role of the C3-Iodo Substituent in Cross-Coupling Reactions

The iodine atom at the C3 position is the principal reactive site for the construction of new carbon-carbon and carbon-heteroatom bonds. Its size and low electronegativity result in a long, polarizable, and relatively weak C-I bond, which is ideal for facilitating a range of transition-metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for molecular synthesis, and the C3-iodo functionality of the indazole makes it an excellent substrate for these transformations. The general mechanism for these reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. nih.gov this compound serves as the electrophilic partner, readily reacting with various organometallic reagents.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base yields a 3-aryl- or 3-vinyl-4-(trifluoromethyl)-1H-indazole.

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base, results in the formation of a 3-alkynyl-4-(trifluoromethyl)-1H-indazole.

Stille Coupling: This reaction involves an organostannane reagent and a palladium catalyst to produce a variety of 3-substituted indazoles, though its use has diminished due to the toxicity of tin byproducts.

| Coupling Reaction | Organometallic Reagent | General Product Structure |

|---|---|---|

| Suzuki Coupling | R-B(OR')₂ | 3-R-4-(trifluoromethyl)-1H-indazole |

| Sonogashira Coupling | R-C≡C-H | 3-(C≡C-R)-4-(trifluoromethyl)-1H-indazole |

| Stille Coupling | R-Sn(R')₃ | 3-R-4-(trifluoromethyl)-1H-indazole |

The pivotal step in the catalytic cycles of the cross-coupling reactions mentioned is the activation of the carbon-iodine bond. This process occurs via oxidative addition, where a low-valent transition metal complex, typically Palladium(0), inserts itself into the C-I bond. nih.govyoutube.com

The mechanism proceeds as follows:

Ligand Dissociation: A ligand may dissociate from the pre-catalyst, L₂Pd(0), to generate a more reactive, coordinatively unsaturated 14-electron species.

Oxidative Addition: The Pd(0) complex attacks the C-I bond of the this compound. This concerted step involves the cleavage of the C-I bond and the formation of new Pd-C and Pd-I bonds.

Formation of Pd(II) Intermediate: The process results in the formation of a square planar organopalladium(II) halide intermediate, [L₂Pd(II)(3-indazolyl)(I)]. The oxidation state of palladium changes from 0 to +2.

This oxidative addition is generally the rate-determining step and is significantly faster for aryl iodides compared to aryl bromides or chlorides, highlighting the superior reactivity of the 3-iodoindazole substrate. nih.gov

Influence of the 4-(Trifluoromethyl) Group on Reaction Pathways

The -CF3 group is characterized by its exceptionally strong electron-withdrawing nature, which is exerted almost exclusively through the inductive effect (-I). vaia.comnih.gov The high electronegativity of the three fluorine atoms pulls electron density away from the attached carbon and, consequently, from the entire indazole ring system. vaia.com Unlike groups with lone pairs (e.g., -OCH3), the -CF3 group does not have a significant π-donating resonance effect (+R); in fact, it is considered to have only an inductive effect. researchgate.net

This potent electron withdrawal has two main consequences:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The reduced electron density on the benzene ring makes it significantly less nucleophilic and thus less reactive towards incoming electrophiles. vaia.com Any EAS reaction would be slower compared to unsubstituted indazole.

Meta-Directing Nature: Should an EAS reaction be forced to occur, the -CF3 group directs the incoming electrophile to the meta positions (C5 and C7). This is because the carbocation intermediates formed during ortho (C5) and para (C6, relative to the N1-C7a bond) attack are destabilized by the adjacent, positively polarized carbon of the -CF3 group. The meta-attack intermediate keeps the positive charge further away from the electron-withdrawing group, making it the least destabilized and therefore the favored pathway. vaia.comyoutube.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

|---|---|---|---|

| -H | Neutral | Neutral | Neutral |

| -CH₃ | Weakly Donating (+I) | Weakly Donating (Hyperconjugation) | Activating |

| -CF₃ | Strongly Withdrawing (-I) | Negligible | Strongly Deactivating |

| -Cl | Withdrawing (-I) | Weakly Donating (+R) | Weakly Deactivating |

Beyond its electronic influence, the trifluoromethyl group imposes significant steric bulk. It is considerably larger than a hydrogen atom and bulkier than a methyl group. mdpi.com Positioned at C4, it creates a sterically crowded environment around the adjacent C3 and C5 positions.

This steric hindrance can modulate reaction pathways in several ways:

Influence on C3 Reactivity: The bulk of the C4-CF3 group can sterically shield the C3 position, potentially affecting the rate of oxidative addition by the palladium catalyst. The approach of the bulky catalyst complex to the C-I bond might be slowed compared to an unhindered substrate.

Inhibition of C5 Substitution: Any potential reaction at the C5 position would be severely hindered by the neighboring -CF3 group, further reinforcing the unlikelihood of substitution at this site.

Conformational Effects: The steric repulsion between the -CF3 group and the substituent being introduced at the C3 position in a cross-coupling reaction can influence the rotational barrier around the newly formed C-C bond in the product, potentially favoring certain conformations in the solid state or in solution. researchgate.net

Mechanism of Derivatization Reactions at the Indazole Nitrogen Atoms (N1 and N2)

The derivatization of the 1H-indazole scaffold at its two nitrogen atoms, N1 and N2, is a critical process in medicinal chemistry, yet achieving regioselectivity is often challenging. nih.gov The direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products. nih.gov The regiochemical outcome is governed by a complex interplay of electronic effects, steric hindrance, and reaction conditions, including the choice of base and solvent.

The regioselectivity of N-alkylation is highly sensitive to the substitution pattern on the indazole ring. nih.govd-nb.info For 3-iodo-indazole, studies on related 3-substituted indazoles show that both steric and electronic factors are at play. Research on the alkylation of 3-bromo and 3-iodo-indazole has shown high selectivity for the N2 position. wuxibiology.com The presence of a bulky substituent at the C3 position can sterically hinder the approach of an electrophile to the N2 position, thereby favoring N1 substitution. Conversely, electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms. In the case of this compound, the electron-withdrawing nature of both the iodine atom and the trifluoromethyl group at the C4 position significantly impacts the electron density distribution in the heterocyclic ring.

The choice of reaction conditions is paramount in directing the regioselectivity. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity, particularly for indazoles with electron-deficient substituents at the C3 position. nih.govd-nb.info One proposed mechanism suggests that the sodium cation from NaH coordinates with the N2-atom and an electron-rich atom in the C3-substituent, thereby directing the alkylating agent to the N1 position. nih.govresearchgate.net In contrast, Mitsunobu conditions often show a preference for the formation of the N2-substituted regioisomer. nih.govd-nb.info The solvent can also play a decisive role; for instance, in the methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using THF favored the N2 product, while switching to DMSO reversed the selectivity to favor the N1 product. researchgate.net

Recent comprehensive studies using Density Functional Theory (DFT) have provided deeper mechanistic insights. nih.gov For methyl 5-bromo-1H-indazole-3-carboxylate, a related compound, DFT calculations suggest that a chelation mechanism involving a cesium cation can produce N1-substituted products, whereas other non-covalent interactions drive the formation of the N2-product. nih.gov These findings highlight that regioselectivity can be controlled by the choice of reagents, which can selectively stabilize the transition state leading to one isomer over the other. nih.gov

Table 1: Factors Influencing Regioselectivity of Indazole N-Alkylation

| Factor | Influence on Regioselectivity | Mechanistic Rationale | Citation |

| Substituent at C3 | Bulky groups can favor N1 alkylation. Electron-withdrawing groups can influence electronics. 3-Iodo substitution leads to high N2 selectivity. | Steric hindrance at N2. Alteration of nucleophilicity of N1 and N2. | nih.govwuxibiology.comd-nb.info |

| Substituent at C7 | Electron-withdrawing groups (e.g., NO₂, CO₂Me) confer excellent N2 regioselectivity (≥96%). | Steric hindrance and electronic effects favor attack at the more accessible N2 position. | nih.govd-nb.info |

| Base/Solvent System | NaH in THF often promotes N1 selectivity. | Proposed chelation of the cation (e.g., Na⁺) between N2 and a C3 substituent, directing alkylation to N1. | nih.govnih.govd-nb.info |

| Reaction Conditions | Mitsunobu conditions often favor N2 substitution. | The specific mechanism of the Mitsunobu reaction can favor the thermodynamically or kinetically controlled product depending on the substrate. | nih.govd-nb.info |

| Tautomerism | The greater stability of the 1H-tautomer means an energy penalty is required to form the 2H-tautomer for N1-alkylation to proceed. | The reaction pathway proceeds through the lower energy transition state, which is often N2-alkylation of the more stable 1H-tautomer. | nih.govwuxibiology.com |

Radical Pathways and Single-Electron Transfer Processes involving this compound

The chemical reactivity of this compound is also defined by its potential to engage in radical reactions and single-electron transfer (SET) processes. The presence of both an iodo-substituent and a trifluoromethyl group on the aromatic ring system opens up unique mechanistic possibilities.

The carbon-iodine bond in aryl iodides is relatively weak and can be cleaved homolytically to generate aryl radicals under thermal or photochemical conditions, or through interaction with radical initiators. nih.gov For instance, radical C3-nitration of 2H-indazoles has been achieved using Fe(NO₃)₃ in the presence of oxidants, proceeding through a proposed radical mechanism. chim.it Similarly, the 3-iodo group in this compound can serve as a precursor to an indazolyl radical at the C3 position, which could then participate in various C-C or C-heteroatom bond-forming reactions.

Hypervalent iodine(III) reagents are well-known to participate in radical chemistry. nih.gov While this compound is an aryl iodide (I(I)), its chemistry is related to the hypervalent iodine field, particularly in reactions where it might be oxidized in situ or act as a precursor to radical species. The trifluoromethyl group (CF₃) itself is a key player in radical processes. Electrophilic trifluoromethylating reagents, which are often hypervalent iodine compounds, are known to generate the highly electrophilic trifluoromethyl radical via single-electron reduction under photocatalytic conditions. beilstein-journals.org While the CF₃ group on the indazole is not a reagent, its strong electron-withdrawing nature significantly influences the electronic properties of the entire molecule, potentially making the indazole ring susceptible to SET processes.

SET mechanisms are relevant for reactions involving electron-rich arenes and certain electrophiles. nih.gov An unusual SET process has been reported between alkenes and N-iodosuccinimide (NIS), which traditionally react via an ionic pathway. researchgate.net This SET is driven by the formation of an electron-donor-acceptor (EDA) complex. researchgate.net Given the electron-deficient nature of the 4-(trifluoromethyl)phenyl moiety and the presence of the iodine atom, the this compound ring system could potentially act as an electron acceptor in the presence of a suitable electron donor, initiating a reaction cascade via a radical ion pair. Electron-rich arenes are known to react with I(III) reagents via SET to form arene radical cations. nih.gov This suggests that under appropriate oxidative conditions, the indazole nucleus could undergo similar transformations.

The combination of the iodo and trifluoromethyl groups presents a unique electronic environment. The CF₃ group is a powerful electron-withdrawing group, which can influence the reduction potential of the molecule, making SET more favorable compared to unsubstituted or electron-rich analogues. beilstein-journals.org Radical trifluoromethylation of 2H-indazoles has been reported using sodium trifluoromethanesulfinate, which generates CF₃ radicals. chim.it This demonstrates the compatibility of the indazole core with radical trifluoromethyl species, suggesting that pathways involving the existing CF₃ group on this compound would be mechanistically plausible under radical conditions.

Computational Mechanistic Elucidations of Reactions involving this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of substituted indazoles. nih.govwuxibiology.com These theoretical studies provide a detailed picture of reaction pathways, transition states, and the electronic factors that govern reactivity and selectivity, which are often difficult to probe experimentally.

For reactions involving this compound, computational models can predict the relative stabilities of the N1-H and N2-H tautomers, which is a fundamental aspect controlling the mechanism of N-derivatization. beilstein-journals.org Calculations have consistently shown that for a variety of substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. wuxibiology.com By quantifying this energy difference, computational studies can rationalize the observed regioselectivity in alkylation reactions. For example, a DFT study on a highly selective N2 alkylation of indazoles revealed that the total reaction energy barrier for N1 alkylation was 3.35 kcal/mol higher than for N2 alkylation, which accounts for the high N2 selectivity observed experimentally. wuxibiology.com This difference arises because N1 alkylation must proceed through the less stable 2H-tautomer. wuxibiology.com

DFT calculations are also used to map the potential energy surfaces for competing reaction pathways, allowing for the identification and characterization of transition state structures. researchgate.net For the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations were used to evaluate the mechanisms under different conditions. nih.gov The study suggested that N1-substitution is achieved via a chelation mechanism with a cesium cation, while N2-substitution is driven by other non-covalent interactions. nih.gov Such detailed mechanistic insights allow for the rational design of reaction conditions to favor a desired regioisomer.

Furthermore, computational methods like Natural Bond Orbital (NBO) analysis and the calculation of Fukui indices can provide quantitative measures of the electronic properties of the indazole ring. nih.gov NBO analysis can determine the partial charges on the N1 and N2 atoms, while Fukui indices can predict the local reactivity and susceptibility of these sites to nucleophilic or electrophilic attack. nih.gov These calculations help to explain the electronic origins of the observed regioselectivity. For instance, in a study of nitro-substituted indazoles reacting with formaldehyde, GIAO-B3LYP/6-311++G(d,p) level calculations provided a sound theoretical basis for the experimental NMR observations, confirming the formation of N1-CH₂OH derivatives. nih.gov

In the context of [3+2] cycloaddition reactions, computational studies have been used to explore whether the mechanism is concerted or stepwise. researchgate.netmdpi.com While not directly involving this compound, these studies on related nitrogen heterocycles show the power of computational chemistry to distinguish between complex mechanisms, a methodology that could be applied to reactions involving the indazole core.

Table 2: Application of Computational Methods to Indazole Reactivity

| Computational Method | Information Provided | Relevance to this compound | Citation |

| Density Functional Theory (DFT) | Calculates reaction energy profiles, transition state energies, and thermodynamic stability of isomers and tautomers. | Predicts whether N1 or N2 derivatization is kinetically or thermodynamically favored. Elucidates the role of the iodo and trifluoromethyl groups on stability and barrier heights. | nih.govwuxibiology.com |

| Natural Bond Orbital (NBO) Analysis | Determines partial atomic charges and analyzes donor-acceptor (hyperconjugative) interactions. | Quantifies the nucleophilicity of N1 vs. N2 by calculating their partial charges, explaining the electronic basis for regioselectivity. | nih.gov |

| Fukui Functions | Identifies the most reactive sites in a molecule for electrophilic, nucleophilic, or radical attack. | Predicts whether N1 or N2 is more susceptible to attack by an electrophile, complementing the analysis of reaction barriers. | nih.gov |

| GIAO (Gauge-Invariant Atomic Orbital) Calculations | Predicts NMR chemical shifts with high accuracy. | Helps in the structural assignment of N1 and N2 isomers by correlating calculated shifts with experimental data. | nih.gov |

Medicinal Chemistry and Biological Activity of 3 Iodo 4 Trifluoromethyl 1h Indazole Derivatives

Structure-Activity Relationship (SAR) Studies of 3-Iodo-4-(trifluoromethyl)-1H-indazole Analogs

The biological activity of indazole derivatives is intricately linked to the nature and position of substituents on the bicyclic core. For analogs of this compound, systematic modifications have provided insights into the structural requirements for therapeutic efficacy.

Positional Scanning and Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies on the indazole ring have demonstrated that the placement of various functional groups significantly influences the biological profile of the resulting compounds. Research on a range of 1H-indazole derivatives has shown that substitutions at the 4- and 6-positions can be critical for potent inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov For instance, the introduction of different groups at these positions can modulate the compound's interaction with the enzyme's active site.

In the context of this compound, the iodine atom at the 3-position serves as a versatile handle for further chemical modifications, often through cross-coupling reactions to introduce diverse substituents. The trifluoromethyl group at the 4-position is a strong electron-withdrawing group that can significantly impact the electronic properties of the indazole ring, potentially enhancing binding affinity to biological targets and improving metabolic stability. researchgate.net

Exploration of Diverse Linkers and Peripheral Scaffolds

The development of indazole-based therapeutic agents often involves the attachment of various linkers and peripheral scaffolds to the core structure. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties. For example, in the design of inhibitors for p21-activated kinase 1 (PAK1), a promising target in cancer therapy, 1H-indazole-3-carboxamide derivatives have been explored. nih.gov The SAR analysis revealed that the introduction of a hydrophobic ring in a specific pocket of the kinase and a hydrophilic group exposed to the solvent region were critical for achieving high inhibitory activity and selectivity. nih.gov

Similarly, in the context of cannabinoid receptor (CB1) agonists, various linkers and head groups have been attached to the indazole core to modulate receptor affinity and functional activity. google.com Patent literature describes a wide array of such modifications, highlighting the versatility of the indazole scaffold in accommodating diverse chemical extensions to target a range of biological systems. google.comgoogle.com For this compound, the iodine atom at the 3-position is an ideal point for introducing such linkers and scaffolds through established chemical reactions.

Biological Target Identification and Validation for this compound Derivatives

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action and therapeutic potential. For derivatives of this compound, research has pointed towards several classes of biological targets, primarily enzymes and receptors involved in various disease pathways.

Enzyme Inhibition and Activation Profiling

Indazole derivatives have been widely investigated as inhibitors of various enzymes. For instance, a series of 1H-indazole derivatives were synthesized and evaluated for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. nih.gov One study reported an IC50 value of 5.3 μM for a disubstituted 1H-indazole derivative, underscoring the potential of this scaffold in developing novel cancer immunotherapies. nih.gov While specific data for this compound is not available, the general activity of related indazoles suggests that it could be a promising starting point for designing enzyme inhibitors.

Another important class of enzymes targeted by indazole derivatives are kinases. For example, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of PAK1, with a representative compound exhibiting an IC50 of 9.8 nM. nih.gov The development of such inhibitors is a significant area of research in oncology.

The following table summarizes the inhibitory activity of some indazole derivatives against various enzymes.

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| 1H-Indazole Derivative | IDO1 | 5300 | nih.gov |

| 1H-Indazole-3-carboxamide | PAK1 | 9.8 | nih.gov |

Note: The data presented is for related indazole derivatives and not specifically for this compound.

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, indazole derivatives have shown significant activity as modulators of various receptors. A notable example is their activity as synthetic cannabinoid receptor agonists (SCRAs). nih.gov The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors involved in a wide range of physiological processes. Studies on halogenated indazole SCRAs have shown that the nature and position of the halogen substituent can influence the potency and efficacy at the CB1 receptor. nih.gov For instance, analogs with a fluorine at the 5-position of the indazole core exhibited low EC50 values, indicating high potency. nih.gov

Furthermore, indazole derivatives have been developed as antagonists for the CC-chemokine receptor 4 (CCR4), a target for inflammatory diseases. acs.org The SAR studies of indazole arylsulfonamides as CCR4 antagonists have provided insights into the structural features required for potent and selective receptor binding. acs.org

The table below presents binding affinity data for some indazole derivatives at different receptors.

| Compound Class | Target Receptor | Binding Affinity (Ki or EC50) | Reference |

| Halogenated Indazole | CB1 Receptor | Varies (EC50) | nih.gov |

| Indazole Arylsulfonamide | CCR4 | Varies | acs.org |

Note: The data presented is for related indazole derivatives and not specifically for this compound.

Protein-Ligand Interaction Mapping

No published studies were found that specifically map the protein-ligand interactions of this compound.

Elucidation of Mechanism of Action for Biologically Active this compound Compounds

Cellular Pathway Perturbation Analysis

There is no available data on the specific cellular pathways perturbed by this compound.

Gene Expression and Proteomic Studies

No gene expression or proteomic studies for this compound have been published.

Investigations into Cell Cycle Arrest and Apoptosis Induction

Specific investigations into cell cycle arrest and apoptosis induction by this compound have not been reported in the scientific literature.

Therapeutic Area Exploration for this compound Scaffolds

Anticancer Activity and Oncology Research

While the broader class of indazole derivatives has been extensively studied for anticancer activity, there is no specific oncology research available for the this compound scaffold. nih.govresearchgate.net

Antimicrobial and Antiviral Efficacy

The emergence of multidrug-resistant microbial and viral strains necessitates the development of novel therapeutic agents. Indazole derivatives have demonstrated considerable potential in this area. While specific studies on the antimicrobial and antiviral activity of this compound are not extensively documented, research on analogous structures provides valuable insights into their potential efficacy.

Indole (B1671886) derivatives, which share structural similarities with indazoles, have shown promising antimicrobial activity. For instance, certain indole-triazole derivatives have exhibited significant antibacterial and antifungal effects. nih.gov Studies on 3-substituted-1H-imidazol-5-yl-1H-indoles have identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as ≤0.25 µg/mL. nih.gov The presence of a halogen, such as iodine, can enhance antimicrobial potency. For example, the introduction of a bromine atom into a 2-(1H-indol-3-yl)-1H-benzo[d]imidazole scaffold significantly improved its activity against S. aureus, MRSA, and C. albicans. mdpi.com This suggests that the iodo-substituent in this compound could contribute favorably to its antimicrobial profile.

In the realm of antiviral research, the trifluoromethyl group is known to enhance the antiviral properties of various heterocyclic compounds. mdpi.com Studies on trifluoromethylthiolane derivatives have shown significant inhibitory effects against Herpes Simplex Virus type 1 (HSV-1). mdpi.comresearchgate.net One derivative, 2-hydroxy-2-trifluoromethylthiolane, was found to reduce the de novo production of infectious HSV-1 particles. mdpi.comresearchgate.net Furthermore, indole derivatives incorporating a triazole scaffold have been identified as potent inhibitors of the influenza A virus, with some exhibiting IC50 values in the low micromolar range. nih.gov These findings suggest that the trifluoromethyl group on the this compound core could confer significant antiviral activity.

Table 1: Antimicrobial and Antiviral Activity of Related Indazole and Indole Derivatives

| Compound Class | Target Organism/Virus | Key Findings | Reference |

|---|---|---|---|

| 3-substituted-1H-imidazol-5-yl-1H-indoles | Methicillin-resistant S. aureus (MRSA) | MIC values ≤ 0.25 µg/mL for lead compounds. | nih.gov |

| 7-bromo-2-(1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | C. albicans, S. aureus, MRSA, M. smegmatis | Enhanced antimicrobial activity due to bromine substitution. | mdpi.com |

| 2-hydroxy-2-trifluoromethylthiolane | Herpes Simplex Virus type 1 (HSV-1) | Significantly inhibited HSV-1 reproduction. | mdpi.comresearchgate.net |

| Indole-triazole derivatives | Influenza A virus | Potent anti-influenza activity with low cytotoxicity. | nih.gov |

Neuroinflammation and Neurodegenerative Disease Potential

Neuroinflammation is a key pathological feature of various neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease. nih.gov Consequently, compounds with anti-inflammatory and neuroprotective properties are of significant interest. Indazole derivatives have emerged as a promising class of compounds in this context.

Research has shown that certain 5-substituted indazole derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of AD. researchgate.net Some of these derivatives also demonstrated neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells. researchgate.net A study on indazole derivatives as selective BChE inhibitors identified a compound, 4q, with potent inhibitory activity that could easily permeate the blood-brain barrier in an in vitro model. researchgate.net

Furthermore, a 1,2,4-triazole (B32235) derivative, which shares a common heterocyclic feature, has been shown to have neuroprotective effects in an acute ischemic stroke model by inhibiting inflammation and protecting the integrity of the blood-brain barrier. nih.gov The trifluoromethyl group is also a common feature in molecules designed for neurological applications due to its ability to enhance blood-brain barrier penetration. The collective evidence suggests that this compound derivatives warrant investigation for their potential in treating neuroinflammatory and neurodegenerative conditions.

Immunomodulatory and Anti-inflammatory Applications

The indazole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. researchgate.netnih.gov The trifluoromethyl group, known for its strong electron-withdrawing nature, is often incorporated into anti-inflammatory drug candidates to enhance their potency. researchgate.net

A series of 3-(2-trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles have been shown to be potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov One of the most active compounds in this series, 5-25, exhibited a strong inhibitory effect on human recombinant COX-2 with an IC50 of 51.7 nM and suppressed the release of prostaglandin (B15479496) E2 (PGE2). nih.gov This compound was found to exert its anti-inflammatory effects by inhibiting the NF-κB pathway. nih.gov

Similarly, trifluoromethyl-substituted pyrazole (B372694) derivatives have been investigated as potential COX-2 inhibitors, with some compounds showing significant anti-inflammatory activity in carrageenan-induced rat paw edema assays. nih.gov These findings highlight the potential of the trifluoromethyl group to confer potent anti-inflammatory properties to the this compound core, likely through the modulation of key inflammatory pathways such as COX-2 and NF-κB.

Table 2: Anti-inflammatory Activity of Related Trifluoromethyl-Containing Heterocycles

| Compound | Target | In Vitro/In Vivo Model | Key Findings | Reference |

|---|---|---|---|---|

| 3-(3-(4-chlorophenyl)-6-methoxy-2-(trifluoromethyl)-4H-chromen-4-yl)-1H-indole (5-25) | COX-2 | Human recombinant COX-2, LPS-induced RAW264.7 cells | IC50 = 51.7 nM for COX-2 inhibition; suppressed PGE2 and NO production. | nih.gov |

| 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles (4) | COX-2 | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity (62-76% inhibition). | nih.gov |

Prodrug Design and Bioconjugation Strategies for Enhanced Biological Performance

The development of effective therapeutic agents often requires overcoming challenges related to poor solubility, limited bioavailability, and off-target toxicity. Prodrug and bioconjugation strategies are valuable tools to address these issues. nih.gov

The prodrug approach involves the chemical modification of a drug molecule to form an inactive derivative that is converted to the active parent drug in the body. nih.gov This strategy can be employed to enhance the aqueous solubility and oral bioavailability of poorly soluble compounds. For instance, the development of isavuconazonium (B1236616) sulfate, a prodrug of the antifungal agent isavuconazole, significantly improved its solubility for both parenteral and oral administration. nih.gov For a compound like this compound, which may have limited solubility, a prodrug approach could be highly beneficial.

Bioconjugation, the covalent attachment of a molecule to another, can be used to improve the pharmacokinetic profile and target selectivity of a drug. While specific bioconjugation studies on this compound are not available, the indazole scaffold has been utilized in the synthesis of drug conjugates. researchgate.net For example, the azo-ene-yne coarctate reaction has been used to synthesize isoindazole-based N-heterocycles for late-stage peptide functionalization. researchgate.net Such strategies could potentially be adapted to target this compound derivatives to specific tissues or cells, thereby enhancing their therapeutic index.

Selectivity and Off-Target Effects of this compound Derivatives

The selectivity of a drug for its intended target is crucial for minimizing off-target effects and associated toxicities. Kinase inhibitors, a class of drugs to which many indazole derivatives belong, are known to have a propensity to inhibit multiple targets. researchgate.net Therefore, assessing the selectivity profile of new chemical entities is a critical step in drug development.

Comprehensive kinase inhibitor selectivity profiling is often conducted using large panels of kinases. nih.govreactionbiology.com The selectivity of an inhibitor can be quantified using metrics such as the selectivity score, which is the number of kinases inhibited below a certain threshold divided by the total number of kinases tested. nih.gov For novel compounds like this compound derivatives, in vitro safety pharmacology profiling against a broad range of targets, including receptors, transporters, enzymes, and ion channels, would be essential to identify potential off-target interactions early in the development process. reactionbiology.com

Structure-activity relationship (SAR) studies of related indazole derivatives have shown that small structural modifications can significantly impact selectivity. nih.govnih.gov For example, in a series of 3-substituted indazole derivatives developed as multi-target kinase inhibitors, optimization of different parts of the molecule led to a lead compound with a desirable selectivity profile. nih.gov The specific substitution pattern of this compound, with the iodo group at the 3-position and the trifluoromethyl group at the 4-position, will play a critical role in determining its target selectivity and off-target liability.

Theoretical and Computational Studies of 3 Iodo 4 Trifluoromethyl 1h Indazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. nih.gov Methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly used to optimize the molecular geometry and calculate various electronic descriptors. epstem.netepstem.net

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For 3-Iodo-4-(trifluoromethyl)-1H-indazole, the HOMO is expected to be distributed across the indazole ring system, while the LUMO may be localized more towards the electron-withdrawing trifluoromethyl group and the iodine atom.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.72 |

| Energy Gap (ΔE) | 5.13 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. epstem.net The map displays regions of varying electron density on the molecule's surface. For this compound, the MEP map would likely show negative potential (red/yellow areas), indicating electron-rich regions, around the nitrogen atoms of the indazole ring, making them susceptible to electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen on the N1 nitrogen and near the electron-withdrawing trifluoromethyl group, indicating electron-poor regions that are favorable for nucleophilic interaction. nih.gov

| Atomic Site | Potential (kcal/mol) | Predicted Interaction |

|---|---|---|

| N1-H | +45.5 | Electrophilic/Hydrogen Bond Donor |

| N2 | -35.8 | Nucleophilic/Hydrogen Bond Acceptor |

| Iodine (σ-hole) | +20.1 | Halogen Bonding |

| CF3 Group | +15.3 | Dipolar Interactions |

| Atom/Bond | Value |

|---|---|

| Charge on N1 | -0.250 |

| Charge on N2 | -0.180 |

| Charge on C3 | +0.150 |

| Charge on I | -0.050 |

| Bond Order C-I | 0.95 |

| Bond Order N-N | 1.25 |

Conformational Analysis and Energetic Landscapes of this compound Isomers

Indazole compounds can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, where the proton is located on the N1 or N2 nitrogen, respectively. jmchemsci.com Computational methods can calculate the relative energies of these tautomers to predict which form is more stable. Generally, for many indazole derivatives, the 1H-tautomer is found to be energetically more favorable than the 2H-tautomer. jmchemsci.com Additionally, conformational analysis would involve studying the rotation around the C4-CF3 bond to identify the most stable orientation of the trifluoromethyl group relative to the indazole ring.

| Isomer/Conformer | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| 1H-Indazole (staggered CF3) | 0.00 | Most Stable |

| 1H-Indazole (eclipsed CF3) | 2.50 | Less Stable |

| 2H-Indazole (staggered CF3) | 4.80 | Least Stable |

Molecular Dynamics Simulations for Ligand-Receptor Interactions Involving this compound Derivatives

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a ligand within the binding site of a biological receptor, such as a protein or enzyme. researchgate.net An MD simulation would model the movement of the this compound derivative and the receptor atoms over time, providing insights into the stability of their complex. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the ligand, which indicates its stability in the binding pocket, and the binding free energy, which quantifies the strength of the interaction. researchgate.net

| Parameter | Value | Interpretation |

|---|---|---|

| Average Ligand RMSD (Å) | 1.8 | Stable binding in the active site |

| Binding Free Energy (MM/GBSA, kcal/mol) | -45.7 | Strong and favorable interaction |

| Key Interacting Residues | Tyr234, Leu345, Phe456 | Identifies key binding site contacts |

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico techniques like molecular docking are used to predict how a molecule binds to a protein target and to estimate its binding affinity. nih.gov In a typical docking study, this compound and its derivatives would be placed into the active site of a target protein. The program then calculates the most favorable binding poses and scores them based on predicted binding energy (affinity), usually expressed in kcal/mol. nih.govnih.gov Lower binding energy values indicate a higher predicted affinity. This method is invaluable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

| Compound | Modification | Binding Affinity (kcal/mol) |

|---|---|---|

| Parent Compound | This compound | -8.5 |

| Derivative A | Iodine replaced with Chlorine | -7.9 |

| Derivative B | Iodine replaced with Phenyl group | -9.2 |

| Derivative C | CF3 group at position 5 | -8.1 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools that correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov Although specific QSAR/QSPR models for this compound are not published, we can extrapolate the methodologies used for analogous structures, such as other substituted indazoles and trifluoromethyl-containing heterocycles.

A typical QSAR/QSPR study involves calculating a set of molecular descriptors for a series of analogs and then using statistical methods to build a predictive model. For analogs of this compound, these descriptors would capture the electronic, steric, and hydrophobic contributions of different substituents on the indazole ring.

Key Molecular Descriptors for Modeling:

Electronic Descriptors: The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic environment of the indazole ring. mdpi.com Descriptors such as Hammett constants, dipole moment, and atomic charges would be crucial. For instance, a study on 4-trifluoromethylimidazole derivatives found a significant correlation between cytotoxicity and absolute electron negativity (χ). nih.gov

Steric Descriptors: The size and shape of substituents are critical for receptor binding. Descriptors like molar volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be important, particularly when exploring modifications at various positions of the indazole core.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key determinant of a molecule's pharmacokinetic profile. The trifluoromethyl group is known to increase lipophilicity. mdpi.com In a QSAR study of 4-trifluoromethylimidazole derivatives, a parabolic relationship was observed between logP and cytotoxicity, indicating an optimal hydrophobicity for biological activity. nih.gov

Illustrative QSAR/QSPR Model Development:

A hypothetical QSAR model for a series of this compound analogs targeting a specific protein kinase could be represented by a multilinear regression equation:

log(1/IC₅₀) = β₀ + β₁(σ) + β₂(Es) + β₃(logP)² + β₄(logP)

In this equation, IC₅₀ represents the half-maximal inhibitory concentration, σ is the Hammett constant for a substituent, Es is the Taft steric parameter, and logP is the partition coefficient. The squared logP term suggests a parabolic relationship with activity.

The table below illustrates the types of data that would be generated in a QSPR study predicting a property like metabolic stability for analogs of this compound.

| Compound ID | Substituent (R) at N1 | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Metabolic Half-life (min) |

| 1 | -H | 3.85 | 328.02 | 28.5 | 45 |

| 2 | -CH₃ | 4.20 | 342.05 | 28.5 | 55 |

| 3 | -CH₂CH₂OH | 3.50 | 372.06 | 48.7 | 30 |

| 4 | -c-propyl | 4.65 | 368.08 | 28.5 | 65 |

This table is for illustrative purposes only and does not represent experimental data.

Virtual Screening and Ligand Design Based on the this compound Scaffold

The this compound scaffold represents a valuable starting point for virtual screening and ligand design campaigns aimed at discovering novel bioactive molecules. The indazole core is a common motif in many kinase inhibitors, and the specific substitution pattern of this compound offers a unique three-dimensional shape and electronic profile for targeting protein active sites.

Structure-Based Virtual Screening:

In structure-based virtual screening, the 3D structure of a biological target (e.g., a protein kinase) is used to dock a large library of compounds. The this compound scaffold could be used as a query to search for commercially or virtually available compounds with similar core structures but diverse peripheral substitutions.

Studies on related indazole derivatives have successfully employed this approach. For example, docking studies of 3-amino-1H-indazoles against Glycogen Synthase Kinase 3β (GSK3β) revealed that the most active compounds form key hydrogen bonds with hinge region residues of the enzyme. acs.org Similarly, structure-based design has been used to develop indazole-based inhibitors for targets like c-kit and EGFR kinases. nih.govnih.gov A virtual screening campaign using the this compound scaffold would likely identify compounds that place the indazole nitrogen atoms in positions to form similar crucial interactions, while the iodo and trifluoromethyl groups would explore specific sub-pockets of the binding site.

Ligand-Based Virtual Screening and Ligand Design:

When a high-resolution structure of the target is unavailable, ligand-based methods can be employed. Starting with the this compound structure, one could generate a pharmacophore model. This model would define the essential features for activity: a hydrogen bond donor (the N-H of the indazole), a hydrogen bond acceptor (the pyrazole (B372694) nitrogen), and specific hydrophobic and halogen-bonding regions (from the trifluoromethyl and iodo groups, respectively). This pharmacophore could then be used to screen virtual libraries for molecules that match these features.

Furthermore, fragment-based and knowledge-based design approaches have been successfully applied to the indazole scaffold. nih.gov In such an approach, the this compound core could be "grown" by adding fragments that complement the putative binding site of a target protein, guided by computational predictions of binding affinity.

The table below lists examples of drug targets for which substituted indazole derivatives have been designed and evaluated, indicating the potential therapeutic areas for new analogs based on the this compound scaffold.

| Target Protein | Therapeutic Area | Indazole Derivative Type | Reference |

| Glycogen Synthase Kinase 3β (GSK3β) | Neurodegenerative Diseases, Diabetes | 3-Amino-1H-indazoles | acs.org |

| c-Kit | Cancer | Indazole-based diarylureas | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | 1H-Indazole analogs | nih.gov |

| Aurora Kinases | Cancer | 3-Substituted 1H-indazoles | nih.gov |

Advanced Applications and Future Directions in 3 Iodo 4 Trifluoromethyl 1h Indazole Research

3-Iodo-4-(trifluoromethyl)-1H-indazole as a Versatile Synthetic Synthon for Complex Molecules

The strategic placement of an iodine atom at the C-3 position renders this compound an exceptionally useful synthon for constructing complex molecular architectures. The carbon-iodine bond is a highly effective leaving group in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds, allowing for selective reactions under milder conditions. wikipedia.org This enables the coupling of the indazole core to a wide array of other molecules. Key transformations include:

Suzuki-Miyaura Coupling: This reaction pairs the iodoindazole with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. mdpi.com This is one of the most widely used methods for creating biaryl structures or attaching alkyl and vinyl groups. Research on unprotected 3-iodoindazoles has demonstrated successful C-3 vinylation using this method under microwave irradiation, highlighting a direct route to functionalized indazoles without the need for protecting the N-H group. nih.govnih.gov

Heck-Mizoroki Reaction: This reaction couples the iodoindazole with an alkene to form a substituted alkene, typically with high stereoselectivity for the trans isomer. wikipedia.orglibretexts.orgyoutube.com This provides a direct pathway to introduce alkenyl substituents at the C-3 position, which are valuable intermediates for further synthetic manipulations.

Sonogashira Coupling: This reaction involves the coupling of the iodoindazole with a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org It is a powerful method for synthesizing arylalkynes, which are important structures in pharmaceuticals and organic materials. organic-chemistry.org

The trifluoromethyl group at the C-4 position remains stable under these reaction conditions and serves to modulate the electronic properties of the resulting molecules, which can be crucial for their final application. The versatility of these coupling reactions makes this compound a key building block for generating diverse libraries of complex indazole-based compounds.

Table 1: Key Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Reagents/Catalyst | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Pd Catalyst, Base | C-C (sp²-sp²) or (sp²-sp³) | 3-Aryl/Alkyl-4-(trifluoromethyl)-1H-indazole |

| Heck-Mizoroki | Alkene (R-CH=CH₂) | Pd Catalyst, Base | C-C (sp²-sp²) | 3-Alkenyl-4-(trifluoromethyl)-1H-indazole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) | 3-Alkynyl-4-(trifluoromethyl)-1H-indazole |

Exploration of this compound in Materials Science

The unique electronic and chemical properties of this compound make it an intriguing candidate for applications in materials science, particularly in organic electronics and polymer chemistry.

Integration into Organic Electronic Materials

Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices rely on materials with tailored electronic properties for efficient charge injection, transport, and emission. Imidazole and its derivatives have been successfully used as electron-transporting, hole-transporting, or emissive materials in OLEDs. researchgate.netmdpi.comnih.gov The indazole core, as an isomer of benzimidazole, shares many of these favorable electronic characteristics.

The substituents on this compound play a crucial role:

The indazole core provides a rigid, planar heterocyclic system that can be incorporated into larger π-conjugated structures.

The trifluoromethyl group is strongly electron-withdrawing. This property can be used to lower the HOMO and LUMO energy levels of a material, which is a key strategy for tuning charge injection barriers and improving device stability. documentsdelivered.com

The iodo group serves as a versatile synthetic handle. Using the cross-coupling reactions described previously, the indazole unit can be integrated into larger, well-defined oligomers or polymers designed for specific electronic functions. mdpi.com

By functionalizing this core, researchers can design novel materials for deep-blue emitters, which are highly sought after for display and lighting applications, or create bipolar host materials capable of efficiently transporting both holes and electrons. nih.gov

Polymerization and Macromolecular Chemistry Applications

The reactivity of the C-I bond also opens avenues for the use of this compound in polymer chemistry.

Potential routes for incorporation into macromolecules include:

Chain-Growth Polymerization: The compound can be converted into a monomer by first using a cross-coupling reaction to attach a polymerizable group, such as a vinyl or styrenyl moiety. The resulting monomer could then be polymerized via free-radical or controlled polymerization techniques to yield a polymer with pendant 3-indazole-4-(trifluoromethyl) units.

Step-Growth Polymerization: If functionalized with a second reactive group, the molecule could act as an A-B type monomer in polycondensation or cross-coupling polymerization reactions.

Post-Polymerization Modification: The C-I bond can be used to graft the indazole moiety onto an existing polymer backbone.

Initiator for Controlled Radical Polymerization: Aryl iodides can serve as initiators for certain types of controlled radical polymerization, such as Iodine-Transfer Polymerization (ITP) or Atom Transfer Radical Polymerization (ATRP), offering a method to grow polymer chains directly from the indazole core. nsf.gov

Polymers functionalized with this moiety could exhibit interesting properties, such as high thermal stability, specific optical characteristics, or potential for use as radiopaque biomaterials due to the presence of iodine. scilit.comresearchgate.net

Photophysical and Photochemical Characterization of this compound and its Derivatives

Indazole Core: The indazole ring system is an aromatic heterocycle and, like many such systems, is inherently fluorescent. nih.gov

Trifluoromethyl Group: This group can influence the electronic distribution of the indazole core, potentially shifting the absorption and emission wavelengths.

Iodine Atom: The presence of a heavy atom like iodine in a chromophore induces a strong internal heavy-atom effect . rsc.org This effect arises from enhanced spin-orbit coupling, which facilitates transitions between electronic states of different spin multiplicity (i.e., singlet to triplet states). researchgate.netnih.gov

Consequently, for this compound, one would expect the following:

A significant increase in the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁).

A decrease in the fluorescence quantum yield, as the competing ISC process becomes more efficient.

A potential increase in the phosphorescence quantum yield, as the T₁ state is populated more efficiently.

This makes the compound and its derivatives interesting candidates for applications that utilize triplet states, such as photosensitizers in photodynamic therapy or as triplet emitters in phosphorescent OLEDs (PhOLEDs).

Table 2: Expected Photophysical Effects of Substituents on the Indazole Core

| Substituent | Property | Expected Influence |

|---|---|---|

| Indazole Core | Chromophore | Provides fundamental UV absorption and fluorescence properties. |

| -CF₃ Group | Electronic Effect | Electron-withdrawing; can cause a blue-shift (hypsochromic) in absorption/emission and modify quantum yield. |

| -I Atom | Heavy-Atom Effect | Enhances spin-orbit coupling, leading to faster intersystem crossing, quenched fluorescence, and potential for phosphorescence. |

Advanced Analytical and Spectroscopic Techniques for Investigating this compound

The unambiguous characterization of this compound relies on a suite of modern analytical techniques. Each method provides specific and complementary information about the molecule's structure, purity, and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure in solution.

¹H NMR: Would reveal signals for the protons on the aromatic ring and the N-H proton, with their chemical shifts and coupling patterns confirming their relative positions.

¹³C NMR: Would show distinct signals for each carbon atom in the molecule, including those in the indazole core and the trifluoromethyl group.

¹⁹F NMR: This is particularly diagnostic. It would show a single, sharp signal characteristic of the -CF₃ group, providing definitive evidence of its presence and chemical environment. nih.govnih.govresearchgate.net

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments. Electron Ionization (EI) MS would show a molecular ion peak corresponding to the exact mass of the compound. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern. Characteristic fragmentation patterns, such as the loss of an iodine atom (M-127) or a CF₃ group (M-69), would further confirm the structure. whitman.eduresearchgate.net